molecular formula C7H5BrClNO2 B8810736 4-(Bromomethyl)-2-chloro-1-nitrobenzene CAS No. 144806-52-0

4-(Bromomethyl)-2-chloro-1-nitrobenzene

Cat. No.: B8810736
CAS No.: 144806-52-0
M. Wt: 250.48 g/mol
InChI Key: WPFRTERBMAUPIM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-nitrobenzene ( 31577-25-0) is an organic compound with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 . It is characterized by the presence of both a reactive bromomethyl group and electron-withdrawing chloro and nitro substituents on the benzene ring, making it a valuable multi-functional intermediate in chemical synthesis . This structural motif is common in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research where it can be used to introduce aromatic systems with specific substitution patterns or to create molecular scaffolds through further derivatization. The bromomethyl group serves as an excellent alkylating agent and can undergo various cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization. As a standard safety practice, this compound requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . According to the Globally Harmonized System (GHS), it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

144806-52-0

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-1-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

InChI Key

WPFRTERBMAUPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

4-(Bromomethyl)-2-chloro-1-nitrobenzene serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for:

  • Synthesis of Pharmaceuticals : It can be utilized in the synthesis of various pharmaceutical compounds due to its reactivity.
  • Preparation of Complex Organic Molecules : The compound can act as a precursor for more complex molecules through nucleophilic substitution reactions.

Analytical Applications

The compound is also employed in analytical chemistry, particularly in chromatography:

  • High-Performance Liquid Chromatography (HPLC) : It has been analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile and water, which facilitates the separation and identification of this compound in complex mixtures .

Table 1: HPLC Conditions for this compound

ParameterCondition
Mobile PhaseAcetonitrile/Water
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm for UPLC
ApplicationIsolation of impurities

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances this bioactivity.

Table 2: Biological Activities of Related Compounds

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of compounds similar to this compound. The study involved testing against various pathogens and found significant activity, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another research project focused on synthesizing pharmaceutical intermediates using this compound as a key starting material. The results indicated high yields and purity, showcasing its effectiveness in pharmaceutical applications .

Comparison with Similar Compounds

Key Characteristics

  • Molecular Weight : ~250.5 g/mol (calculated).
  • Reactivity : The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitution (SN2) reactions, making the compound valuable for synthesizing intermediates in pharmaceuticals and agrochemicals .
  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta positions. The chlorine atom further enhances the electron-deficient nature of the aromatic ring.

Applications
This compound serves as a precursor in the synthesis of complex organic molecules, particularly in drug development (e.g., antipsychotics like Loxapine) .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related halogenated nitrobenzene derivatives, focusing on substituent positions, physical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference CAS/Evidence
4-(Bromomethyl)-2-chloro-1-nitrobenzene 1-NO₂, 2-Cl, 4-CH₂Br C₇H₅BrClNO₂ 250.5 SN2 reactions; pharmaceutical intermediates N/A (Target Compound)
4-Bromo-1-chloro-2-nitrobenzene 1-Cl, 2-NO₂, 4-Br C₆H₃BrClNO₂ 236.45 Less reactive bromo group; general intermediates 16588-24-2
1-Bromo-4-chloro-2-nitrobenzene 1-Br, 4-Cl, 2-NO₂ C₆H₃BrClNO₂ 236.45 Positional isomer; altered electronic effects 29682-39-1
1-Bromo-2-chloro-4-nitrobenzene 1-Br, 2-Cl, 4-NO₂ C₆H₃BrClNO₂ 236.45 Nitro at para position; higher thermal stability 16588-26-4
4-Bromo-2-methyl-1-nitrobenzene 1-NO₂, 2-CH₃, 4-Br C₇H₆BrNO₂ 216.03 Methyl group reduces reactivity 102153-48-0
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene 1-Br, 2-Cl, 3-F, 4-CH₂Br C₇H₄Br₂ClF 302.37 Multi-halogenated; specialized fluorinated intermediates 2091710-10-8

Key Observations:

Substituent Position Effects :

  • Nitro Group Position : Compounds with nitro at position 1 (e.g., target compound) exhibit stronger electron withdrawal compared to nitro at position 2 or 4, influencing electrophilic substitution patterns .
  • Bromomethyl vs. Bromo : The bromomethyl group (-CH₂Br) in the target compound enhances reactivity in alkylation and coupling reactions compared to simple bromo (-Br) substituents .

Physical Properties: Molecular Weight: Bromomethyl derivatives (e.g., target compound) are heavier than their bromo counterparts due to the additional methyl group .

Reactivity and Applications :

  • Pharmaceutical Use : Bromomethyl derivatives are preferred for attaching functional groups in drug synthesis (e.g., antipsychotics) .
  • Multi-Halogenated Compounds : Derivatives with fluorine (e.g., ) or multiple halogens are niche intermediates in fluorinated API synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-chloro-1-nitrobenzene, and how can competing side reactions be minimized?

Methodological Answer:

  • Synthesis Strategy : Start with 2-chloro-1-nitrobenzene derivatives. Introduce the bromomethyl group via radical bromination (e.g., using N-bromosuccinimide under UV light) or nucleophilic substitution if a methyl precursor is available.
  • Side Reaction Mitigation :
    • Nitration Control : Perform nitration early to avoid over-nitration; monitor temperature (<50°C) to prevent decomposition .
    • Bromination Selectivity : Use sterically hindered reagents to direct bromination to the para position relative to the nitro group.
  • Validation : Confirm regiochemistry via 1H^1H-NMR (bromomethyl protons at δ 4.3–4.6 ppm) and 13C^{13}C-NMR (C-Br signal at ~30 ppm) .

Q. How can recrystallization protocols optimize the purity of this compound?

Methodological Answer:

  • Solvent Selection : Use dichloromethane or ethyl acetate/hexane mixtures due to the compound’s moderate polarity. Evidence from analogous compounds shows recrystallization at 0–5°C yields >95% purity .
  • Impurity Removal : Filter hot solutions through activated charcoal to adsorb aromatic byproducts.
  • Crystallization Monitoring : Track melting point consistency (expected range: 90–100°C, extrapolated from similar bromomethyl-nitroarenes ).

Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents influence spectral data?

Methodological Answer:

  • NMR Analysis :
    • 1H^1H-NMR: Bromomethyl protons appear as a singlet (δ 4.5–4.7 ppm); nitro and chloro groups deshield adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm) .
    • 13C^{13}C-NMR: Nitro groups cause significant deshielding (~148 ppm for C-NO2_2), while C-Br appears at ~30 ppm .
  • IR Spectroscopy : Confirm NO2_2 asymmetric stretching at 1520–1560 cm1^{-1} and C-Br at 560–600 cm1^{-1} .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement : Employ SHELXL (via Olex2 or similar software) for structure solution. Key parameters:
    • Displacement Parameters : Refine anisotropic thermal parameters for heavy atoms (Br, Cl).
    • Hydrogen Placement : Use riding models for CH/CH2_2 groups (bond lengths fixed at 0.95–0.99 Å) .
  • Validation : Check R-factor convergence (<0.05) and residual electron density (<0.5 eÅ3^{-3}).

Q. What mechanistic insights govern the reactivity of the bromomethyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Reactivity Profile : The bromomethyl group acts as an electrophile in Pd-catalyzed couplings.
  • Catalytic System : Use Pd(PPh3_3)4_4 with K2_2CO3_3 in THF/H2_2O (3:1) at 80°C.
  • Competing Pathways :
    • Debromination : Minimize by avoiding excess base.
    • Nitro Group Interference : Protect nitro groups with Boc if necessary .
  • Yield Optimization : Monitor via GC-MS; typical yields range from 60–75% for aryl boronic acid partners .

Q. How does the compound’s thermal stability impact storage and reaction design?

Methodological Answer:

  • Thermal Degradation : The nitro group may decompose exothermically above 150°C.
  • Stability Tests :
    • TGA/DSC : Measure weight loss onset temperature (expected ~180°C).
    • Accelerated Aging : Store at 4°C under inert atmosphere; monitor purity via HPLC every 6 months .
  • Reaction Design : Avoid prolonged heating; use microwave-assisted synthesis for faster kinetics below decomposition thresholds.

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